molecular formula C22H22ClN3O3 B2902448 3-[(4-chlorophenyl)methyl]-8-(2-methylbenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021032-10-9

3-[(4-chlorophenyl)methyl]-8-(2-methylbenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2902448
CAS No.: 1021032-10-9
M. Wt: 411.89
InChI Key: YKSILQQHGOJYNV-UHFFFAOYSA-N
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Description

The compound 3-[(4-chlorophenyl)methyl]-8-(2-methylbenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a spirocyclic derivative featuring a 1,3,8-triazaspiro[4.5]decane-2,4-dione core. Its structure includes two key substituents: a 4-chlorophenylmethyl group at the 3-position and a 2-methylbenzoyl moiety at the 8-position (Figure 1).

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-8-(2-methylbenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O3/c1-15-4-2-3-5-18(15)19(27)25-12-10-22(11-13-25)20(28)26(21(29)24-22)14-16-6-8-17(23)9-7-16/h2-9H,10-14H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKSILQQHGOJYNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[(4-chlorophenyl)methyl]-8-(2-methylbenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the reaction of substituted aryl halides with unactivated yne-en-ynes in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3). This domino reaction forms three carbon-carbon bonds and constructs the spiro scaffold . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

3-[(4-chlorophenyl)methyl]-8-(2-methylbenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-[(4-chlorophenyl)methyl]-8-(2-methylbenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be used in the study of biological pathways and interactions due to its unique structure.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)methyl]-8-(2-methylbenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The pharmacological and physicochemical properties of spirocyclic triazaspirodecanediones are highly dependent on substituent modifications. Below is a comparative analysis of structurally related compounds:

Compound Name R1 Substituent R2 Substituent Pharmacological Target Key Findings Reference
Target Compound 4-Chlorophenylmethyl 2-Methylbenzoyl Not explicitly stated Hypothesized to modulate CNS targets due to lipophilic substituents. N/A
RS102221 Sulfonamide-pentyl chain None 5-HT2C receptor Potent 5-HT2C antagonist (IC50 < 10 nM); used in serotonin pathway studies . [1,13]
TTDD (7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione) Tetramethyl groups None Antibacterial agents Acts as an N-halamine, showing rechargeable chlorination and efficacy against S. aureus and E. coli . [14]
8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione Benzyl None Synthetic intermediate Used as a building block for further functionalization via hydrogenolysis . [18]
Compound 11 (from ) Biphenyl group Pyrimidinyl HIF prolyl hydroxylase (PHD2) Exhibits submicromolar inhibition (IC50 = 0.12 µM) due to chelating pyrimidine group . [7]
1-(4-Chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one 4-Chlorophenyl None Not specified Structural similarity suggests potential CNS activity but lacks the 2-methylbenzoyl group . [24]

Key Observations:

Chlorophenyl groups (as in the target compound and ) are associated with increased metabolic stability and receptor affinity in CNS-targeting molecules .

Pharmacological Divergence :

  • RS102221 demonstrates that bulky, electron-deficient substituents (e.g., sulfonamide chains) favor 5-HT2C receptor antagonism, whereas the target compound’s benzoyl group may redirect activity toward other targets .
  • Compound 11 highlights the necessity of metal-chelating groups (e.g., pyrimidine) for HIF PHD inhibition, a feature absent in the target compound, suggesting divergent mechanisms .

Synthetic Accessibility :

  • Microwave-assisted reactions (e.g., ) and palladium-catalyzed cross-couplings () are common for introducing aryl/heteroaryl groups, which may apply to the target compound’s synthesis .

Structure-Activity Relationship (SAR) Insights:

  • Electron-Withdrawing Groups : Chlorine atoms (e.g., 4-chlorophenyl) enhance binding to hydrophobic pockets in receptors like 5-HT2C or dopamine receptors .
  • Acyl vs.

Biological Activity

The compound 3-[(4-chlorophenyl)methyl]-8-(2-methylbenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a derivative of the 1,3,8-triazaspiro[4.5]decane scaffold, which has garnered attention in recent pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with mitochondrial permeability transition pores (mPTP). Research indicates that this compound can inhibit mPTP opening through a mechanism independent of the c subunit of ATP synthase, which is critical in preventing cellular toxicity associated with other compounds like Oligomycin A .

Therapeutic Implications

  • Cardioprotective Properties :
    • The compound has shown promise as a cardioprotective agent by mitigating myocardial cell death during reperfusion injuries. Studies suggest that it maintains cell viability and ATP levels better than traditional agents .
  • Anticancer Activity :
    • Preliminary investigations indicate that derivatives of the triazaspiro scaffold may exhibit anticancer properties by modulating various signaling pathways involved in cell proliferation and apoptosis .

Comparative Biological Activity Table

Activity Mechanism Reference
CardioprotectionInhibits mPTP opening; prevents cell death ,
Anticancer effectsModulates signaling pathways in cancer cells,
General cytotoxicityReduced compared to Oligomycin A ,

Study 1: Cardioprotection in Myocardial Ischemia

In a controlled study involving myocardial ischemia models, treatment with this compound resulted in a significant reduction in infarct size compared to untreated controls. The study concluded that the compound effectively preserves mitochondrial function and inhibits mPTP opening during ischemic events .

Study 2: Anticancer Activity Evaluation

A series of in vitro experiments evaluated the anticancer potential of various triazaspiro derivatives, including the compound . Results indicated that it inhibited growth in several cancer cell lines through apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) analysis highlighted the importance of specific substituents for enhancing biological efficacy .

Q & A

Q. What are the optimal synthetic routes for 3-[(4-chlorophenyl)methyl]-8-(2-methylbenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The synthesis of triazaspiro compounds typically involves multi-step reactions, including cyclization, alkylation, and acylation. For example:

Core Formation : Construct the spirocyclic backbone via cyclocondensation of ketones with hydrazine derivatives (e.g., using 1,3-diketones and urea analogs) .

Substituent Introduction : Attach the 4-chlorophenylmethyl group via nucleophilic substitution (e.g., using 4-chlorobenzyl chloride under basic conditions) and the 2-methylbenzoyl moiety via Friedel-Crafts acylation .

  • Critical Parameters :
  • Temperature : Maintain 60–80°C during cyclization to avoid side products .
  • Catalysts : Use Lewis acids (e.g., AlCl₃) for acylation steps .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (ethanol/water) .

Q. How can the structural identity and purity of this compound be confirmed?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:
  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR to verify spirocyclic connectivity and substituent positions. For example, the spiro carbon typically shows a distinct singlet at ~100–110 ppm in 13C^{13}C-NMR .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns matching C₂₃H₂₄ClN₃O₃ .
  • X-ray Diffraction : Resolve crystal packing and bond angles (e.g., monoclinic P2₁/c space group with β ≈ 94.5°) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents systematically (e.g., replace 2-methylbenzoyl with other aryl groups) and assess changes in activity .
  • Biological Assays :
  • Enzyme Inhibition : Test against target enzymes (e.g., kinases or proteases) using fluorescence-based assays .
  • Cell-Based Models : Evaluate cytotoxicity and membrane permeability in cancer cell lines (e.g., IC₅₀ values via MTT assays) .
  • Data Analysis : Use multivariate regression to correlate substituent electronic properties (Hammett σ values) with activity .

Q. What computational methods are suitable for predicting the binding affinity of this compound to biological targets?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with protein active sites (e.g., ATP-binding pockets) .
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability and binding free energies (MM-PBSA/GBSA) .
  • Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds with the 2,4-dione moiety) .

Q. How should contradictory data in solubility and stability studies be resolved?

  • Methodological Answer :
  • Controlled Replicates : Repeat experiments under standardized conditions (pH 7.4 buffer, 25°C) .
  • Advanced Analytics :
  • HPLC-PDA : Detect degradation products (e.g., hydrolyzed dione rings) .
  • DSC/TGA : Monitor thermal stability and polymorph transitions .
  • Statistical Analysis : Apply ANOVA to identify outliers and validate reproducibility .

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